molecular formula C8H8ClN3 B1454399 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1215970-72-1

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1454399
CAS No.: 1215970-72-1
M. Wt: 181.62 g/mol
InChI Key: ZWGYKLUSZLCOOK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are responsible for its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . Additionally, this compound has been found to interact with various other biomolecules, including glutathione, which plays a role in detoxifying the reactive intermediates formed during its metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and apoptosis . Furthermore, this compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of DNA adducts, which occur when the reactive intermediates generated during its metabolism covalently bind to DNA . These DNA adducts can cause mutations and initiate carcinogenesis. Additionally, this compound can inhibit or activate various enzymes, leading to alterations in cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained oxidative stress and chronic DNA damage in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and DNA damage, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of this compound have been linked to severe toxic effects, including liver damage and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by reduction and cyclization . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGYKLUSZLCOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

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